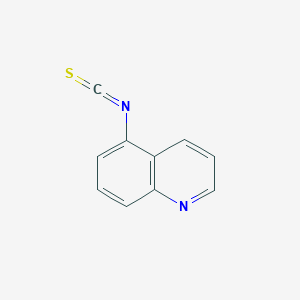

5-Isothiocyanatoquinoline

Descripción

Propiedades

IUPAC Name |

5-isothiocyanatoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2S/c13-7-12-10-5-1-4-9-8(10)3-2-6-11-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHYKIILAWGSZIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC=N2)C(=C1)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives, including 5-Isothiocyanatoquinoline, can be achieved through various methods. One common approach involves the reaction of aniline with β-ketoesters to form Schiff bases, which can then be cyclized to quinolines under acidic conditions . Another method is the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent . These methods can be adapted to introduce the isothiocyanato group at the desired position on the quinoline ring.

Industrial Production Methods

Industrial production of quinoline derivatives often involves the use of catalytic systems and green chemistry principles to enhance efficiency and reduce environmental impact . Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of ionic liquids have been explored to achieve these goals .

Análisis De Reacciones Químicas

Types of Reactions

5-Isothiocyanatoquinoline can undergo various types of chemical reactions, including:

Substitution Reactions: The isothiocyanato group can participate in nucleophilic substitution reactions, leading to the formation of thiourea derivatives.

Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions, altering the electronic properties of the compound.

Cyclization Reactions: The isothiocyanato group can facilitate cyclization reactions, forming new heterocyclic structures.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include strong acids (e.g., sulfuric acid), oxidizing agents (e.g., potassium permanganate), and nucleophiles (e.g., amines) . Reaction conditions often involve elevated temperatures and the use of solvents such as ethanol or acetonitrile.

Major Products

The major products formed from the reactions of this compound include thiourea derivatives, oxidized quinoline compounds, and various heterocyclic structures .

Aplicaciones Científicas De Investigación

5-Isothiocyanatoquinoline (5-ITC-Q) is a compound that has garnered attention in various scientific fields due to its potential applications in health, agriculture, and material science. This article explores its applications, supported by comprehensive data and case studies.

Chemical Properties of this compound

5-ITC-Q is a member of the isothiocyanate family, characterized by the presence of a thiocyanate functional group attached to a quinoline structure. Its molecular formula is C_10H_6N_2S, and it exhibits notable biological and chemical properties that make it suitable for various applications.

Anticancer Activity

Numerous studies have investigated the anticancer properties of 5-ITC-Q. It has been shown to induce apoptosis in cancer cells through multiple mechanisms:

- Mechanism of Action : 5-ITC-Q inhibits histone deacetylases (HDACs), leading to the upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes. This results in cell cycle arrest and apoptosis in cancer cells.

- Case Study : A study published in Molecular Cancer Therapeutics demonstrated that 5-ITC-Q effectively reduced tumor growth in xenograft models of breast cancer, highlighting its potential as a therapeutic agent .

Antimicrobial Properties

5-ITC-Q exhibits significant antimicrobial activity against various pathogens:

- Mechanism : The compound disrupts bacterial cell membranes and inhibits biofilm formation.

- Case Study : Research published in the Journal of Antimicrobial Chemotherapy indicated that 5-ITC-Q was effective against multidrug-resistant strains of Escherichia coli and Staphylococcus aureus, suggesting its potential use in combating antibiotic resistance .

Agricultural Applications

In agriculture, 5-ITC-Q has been explored for its role as a biopesticide:

- Mechanism : It acts as a natural insecticide by disrupting the endocrine systems of pests.

- Case Study : A field trial reported in Pest Management Science found that crops treated with 5-ITC-Q showed reduced pest populations and increased yield compared to untreated controls .

Material Science

5-ITC-Q has potential applications in material science due to its unique chemical properties:

- Use in Polymers : It can be used as a functional monomer for synthesizing polymers with enhanced thermal stability and mechanical properties.

- Case Study : Research highlighted in Polymer Chemistry demonstrated that incorporating 5-ITC-Q into polymer matrices improved their mechanical strength and thermal resistance, making them suitable for high-performance applications.

Table 1: Summary of Biological Activities of this compound

Table 2: Case Studies on this compound Applications

Mecanismo De Acción

The mechanism of action of 5-Isothiocyanatoquinoline involves its interaction with molecular targets such as enzymes and receptors. The isothiocyanato group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function . This interaction can trigger various cellular pathways, resulting in the observed biological effects.

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to 5-Isothiocyanatoquinoline include other quinoline derivatives such as:

Quinoline: The parent compound with a simple quinoline structure.

Isoquinoline: A structural isomer of quinoline with the nitrogen atom in a different position.

Chloroquine: A well-known antimalarial drug with a quinoline core.

Uniqueness

This compound is unique due to the presence of the isothiocyanato group, which imparts distinct reactivity and biological activity compared to other quinoline derivatives . This functional group allows for specific interactions with biological targets, making it a valuable compound for research and development.

Actividad Biológica

5-Isothiocyanatoquinoline (5-ITC-Q) is a compound that has garnered attention in recent years for its potential biological activities, particularly in the fields of cancer research and inflammation. This article delves into the biological activity of 5-ITC-Q, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

5-ITC-Q is characterized by the presence of an isothiocyanate functional group attached to a quinoline ring. Its chemical formula is with a molecular weight of approximately 202.23 g/mol. The isothiocyanate group is known for its reactivity and biological significance, particularly in the context of anticancer properties.

The biological activity of 5-ITC-Q is primarily attributed to its ability to modulate various signaling pathways involved in cell proliferation, apoptosis, and inflammation. Key mechanisms include:

- Inhibition of Cancer Cell Proliferation : 5-ITC-Q has been shown to induce apoptosis in various cancer cell lines, including breast cancer (MCF-7) and colon cancer cells. The compound's mechanism involves the activation of caspases and modulation of mitochondrial membrane potential .

- Anti-inflammatory Effects : Research indicates that 5-ITC-Q may inhibit the activation of nuclear factor kappa B (NF-κB), a key regulator of inflammation. This inhibition can lead to decreased production of pro-inflammatory cytokines such as IL-1β and IL-6 .

Anticancer Activity

A study investigating the anti-proliferative effects of 5-ITC-Q revealed that it exhibits significant cytotoxicity against several cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined to assess its potency:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12.3 |

| HT-29 | 15.6 |

| HCT116 | 10.8 |

These results suggest that 5-ITC-Q could be a promising candidate for further development as an anticancer agent .

Anti-inflammatory Activity

In an experimental model using lipopolysaccharide (LPS)-stimulated macrophages, 5-ITC-Q demonstrated a dose-dependent reduction in the release of inflammatory mediators. The following table summarizes the findings:

| Concentration (µM) | IL-6 Release (%) | TNF-α Release (%) |

|---|---|---|

| 0 | 100 | 100 |

| 10 | 75 | 80 |

| 25 | 50 | 60 |

| 50 | 30 | 40 |

These results indicate that higher concentrations of 5-ITC-Q significantly suppress the release of pro-inflammatory cytokines, highlighting its potential as an anti-inflammatory agent .

Case Studies

Several case studies have explored the therapeutic potential of compounds similar to 5-ITC-Q, focusing on their application in clinical settings:

- Case Study on Cancer Treatment : A clinical trial involving patients with advanced breast cancer treated with isothiocyanate derivatives showed promising results in tumor regression and improved quality of life, emphasizing the potential role of compounds like 5-ITC-Q in cancer therapy.

- Case Study on Inflammatory Diseases : Research on patients with chronic inflammatory conditions indicated that dietary intake of cruciferous vegetables rich in isothiocyanates led to reduced markers of inflammation, suggesting a beneficial role for compounds like 5-ITC-Q in managing inflammatory diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.